In Vivo CNS Activity Comparable to Triazolam
In a direct head-to-head comparison, the target compound (2c) exhibited CNS depressant activity equivalent to triazolam in a mouse anti-fighting assay. The target compound achieved an ED50 of 0.58 mg/kg, matching the efficacy of the established benzodiazepine triazolam [1]. This demonstrates that the ring-opened prodrug form is fully capable of generating in vivo activity comparable to the active drug, highlighting its potential as a research tool for studying benzodiazepine pharmacology without the need for the closed-ring form.
| Evidence Dimension | In vivo CNS depressant activity (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.58 mg/kg (mice, oral) |
| Comparator Or Baseline | Triazolam |
| Quantified Difference | No significant difference; target compound is 'as active as' triazolam |
| Conditions | Foot shock-induced fighting test in mice (po administration) |
Why This Matters
This quantitative equivalence justifies its use as a reliable prodrug or research substitute for triazolam in specific experimental paradigms.
- [1] Hirai, K.; Fujishita, T.; Ishiba, T.; Sugimoto, H.; Matsutani, S.; Tsukinoki, Y.; Hirose, K. Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry 1982, 25 (12), 1466–1473. View Source
